2-(Aminomethyl)-4-nitrophenol hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

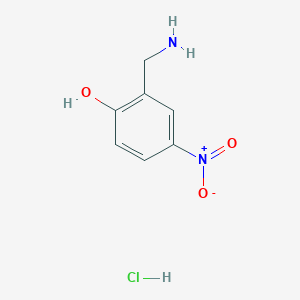

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(aminomethyl)-4-nitrophenol;hydrochloride, as established by computational chemistry databases. This nomenclature reflects the compound's structure, which consists of a phenol ring substituted with an aminomethyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group, combined with a hydrochloride salt component. The structural representation can be expressed through multiple chemical notation systems, providing comprehensive identification of the molecular architecture.

The International Chemical Identifier string for this compound is InChI=1S/C7H8N2O3.ClH/c8-4-5-3-6(9(11)12)1-2-7(5)10;/h1-3,10H,4,8H2;1H, which provides a standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key is BCEWUQSDFWXWQW-UHFFFAOYSA-N, offering a fixed-length condensed digital representation of the compound. The Simplified Molecular Input Line Entry System notation is expressed as C1=CC(=C(C=C1N+[O-])CN)O.Cl, which describes the molecular structure in a linear text format suitable for database storage and computational analysis.

The three-dimensional conformational structure of the compound reveals the spatial arrangement of functional groups around the aromatic ring system. The parent compound, 2-(aminomethyl)-4-nitrophenol, has been assigned PubChem Compound Identifier 2115073, providing a reference point for the base structure without the hydrochloride component. The hydrochloride salt formation involves the protonation of the amino group, resulting in the formation of an ionic compound with enhanced water solubility characteristics compared to the parent phenolic compound.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for 2-(aminomethyl)-4-nitrophenol hydrochloride is 7383-11-1, which serves as the principal identifier in chemical databases and regulatory documentation. An alternative Chemical Abstracts Service number, 113186-97-3, is also associated with this compound in certain databases, reflecting variations in salt form specification or registration practices. These registry numbers provide unambiguous identification of the compound across different chemical information systems and regulatory frameworks.

Multiple alternative chemical identifiers and synonyms have been established for this compound across various databases and commercial sources. The compound is systematically referred to as Phenol, 2-(aminomethyl)-4-nitro-, monohydrochloride in formal chemical nomenclature systems. Additional synonyms include 2-(aminomethyl)-4-nitrophenol;hydrochloride, 2-Hydroxy-5-nitro benzylamine hydrochloride, and 2-Aminomethyl-4-nitro-phenol, Hydrochlorid. Commercial database identifiers include SCHEMBL9501431, DTXSID20585804, and various supplier-specific catalog numbers such as NEA18697 and AKOS016367731.

The Data Systems Toxicology Substance Identifier for this compound is DTXSID20585804, providing linkage to toxicological and environmental fate databases. The compound has been assigned Wikidata identifier Q82477800, enabling cross-referencing with open knowledge databases. These diverse identifier systems ensure comprehensive tracking and referencing of the compound across scientific literature, commercial databases, and regulatory systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C7H9ClN2O3, representing the combination of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. This formula reflects the addition of hydrogen chloride to the parent compound 2-(aminomethyl)-4-nitrophenol (C7H8N2O3), resulting in the incorporation of an additional hydrogen atom and one chlorine atom in the salt form. The molecular formula provides essential information for stoichiometric calculations and molecular weight determinations in analytical and synthetic applications.

The molecular weight of this compound is 204.61 grams per mole, as computed by standard atomic weight calculations. This molecular weight represents a significant increase from the parent compound 2-(aminomethyl)-4-nitrophenol, which has a molecular weight of 168.15 grams per mole. The difference of 36.46 grams per mole corresponds precisely to the addition of hydrogen chloride (36.46 grams per mole) in the salt formation process. This molecular weight value is consistent across multiple authoritative chemical databases and computational chemistry platforms.

Physical property analysis reveals additional molecular characteristics that complement the basic formula and weight data. The compound exhibits a calculated density of 1.404 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. The predicted boiling point is 380.4 degrees Celsius at 760 millimeters of mercury pressure, reflecting the compound's thermal stability and intermolecular binding forces. The flash point is calculated at 183.9 degrees Celsius, providing important information for handling and storage considerations.

Computational chemistry parameters provide further insight into the molecular properties of the compound. The polar surface area is calculated as 92.07 square angstroms, indicating significant polar character due to the presence of hydroxyl, amino, and nitro functional groups. The logarithm of the partition coefficient is 2.78460, suggesting moderate lipophilicity characteristics. The index of refraction is predicted to be 1.64, reflecting the compound's optical properties. These parameters collectively contribute to understanding the compound's behavior in various chemical and biological systems.

Properties

IUPAC Name |

2-(aminomethyl)-4-nitrophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-4-5-3-6(9(11)12)1-2-7(5)10;/h1-3,10H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEWUQSDFWXWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585804 | |

| Record name | 2-(Aminomethyl)-4-nitrophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-11-1 | |

| Record name | 2-(Aminomethyl)-4-nitrophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride typically involves the nitration of 2-(Aminomethyl)phenol followed by the introduction of the hydrochloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-nitrophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-(Aminomethyl)-4-aminophenol.

Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

Synthesis of Dyes and Pigments

2-Amino-4-nitrophenol serves as an important intermediate in the synthesis of azo dyes, which are widely used in textile and food industries. Its ability to form colored compounds through diazotization reactions makes it valuable in dye manufacturing.

Fungicidal Properties

Research has demonstrated that this compound exhibits significant fungicidal activity against various phytopathogenic fungi. Studies indicate that derivatives of 2-amino-4-nitrophenol can inhibit the growth of fungi such as Rhizoctonia solani and Bipolaris sorokiniana. This property is attributed to its interaction with fungal metabolic pathways, disrupting normal biological processes.

Pharmaceutical Applications

The compound is under investigation for potential use in pharmaceuticals due to its biological activity. It has shown promise as a saluretic agent, which can influence fluid balance and blood pressure regulation . Furthermore, its derivatives are being explored for their therapeutic effects against certain diseases.

Industrial Uses

In addition to its role in dye production, 2-amino-4-nitrophenol is utilized in the formulation of hair dyes, particularly semi-permanent and permanent coloring products. Its chemical properties allow for effective color retention and stability during application .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of 2-amino-4-nitrophenol. Notably:

- In a study involving Fischer 344/N rats and B6C3F1 mice, doses of the compound were administered via gavage over a period, revealing adverse effects such as renal toxicity at higher doses .

- Long-term studies indicated potential carcinogenic effects, particularly transitional-cell carcinomas observed in treated rats, raising concerns about its safety in consumer products .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-nitrophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can participate in various biochemical pathways, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Nitroaminophenols

Key Compounds :

- 2-Amino-4-nitrophenol (CAS 99-57-0): Substituents at 2-NH₂ and 4-NO₂.

- 4-Amino-2-nitrophenol (CAS 119-34-6): Substituents at 4-NH₂ and 2-NO₂.

- 4-Amino-3-nitrophenol (CAS 610-81-1): Substituents at 4-NH₂ and 3-NO₂.

Comparison :

- Melting Points: 2-Amino-4-nitrophenol has a higher melting point (143°C) than 4-Amino-2-nitrophenol (125–127°C), likely due to differences in intermolecular hydrogen bonding and crystal packing .

- Reactivity: The electron-withdrawing nitro group at the 4-position in 2-(aminomethyl)-4-nitrophenol hydrochloride may increase the phenol’s acidity compared to isomers with nitro groups at other positions.

Substituted Phenols with Halogen and Aminomethyl Groups

Key Compound :

- 2-Chloro-4-nitrophenol (CAS 619-08-9): Substituents at 2-Cl and 4-NO₂.

Comparison :

- Molecular Weight: 2-Chloro-4-nitrophenol (173.55 g/mol) is lighter than this compound (~203.45 g/mol, calculated), primarily due to the absence of the aminomethyl group and HCl .

Hydrochloride Salts with Aminomethyl Groups

Key Compound :

- (2-(Aminomethyl)phenyl)methanol Hydrochloride (CAS 105706-79-4): Features an aminomethyl group at the 2-position and a methanol group (–CH₂OH).

Comparison :

- Solubility: The hydrochloride salt form enhances water solubility in both compounds. However, the methanol group in (2-(aminomethyl)phenyl)methanol hydrochloride may offer additional hydrogen-bonding sites compared to the nitro group in the target compound .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Compounds

*Calculated molecular weight based on formula derivation.

Research Findings and Functional Insights

- Electronic Effects: The nitro group at the 4-position in this compound is strongly electron-withdrawing, increasing the phenol’s acidity compared to compounds with electron-donating groups (e.g., –CH₂NH₂ or –NH₂) .

- Safety Considerations: Compounds with nitro and amino groups (e.g., 2-Amino-4-chloro-6-nitrophenol) may pose hazards such as toxicity or reactivity, necessitating strict handling protocols .

Biological Activity

2-(Aminomethyl)-4-nitrophenol hydrochloride, also known as 2-amino-4-nitrophenol (CAS No. 99-57-0), is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and mutagenic effects.

This compound is a derivative of nitrophenol characterized by the presence of an amino group and a nitro group on the aromatic ring. Its structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can influence its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H8ClN3O3 |

| Molecular Weight | 203.6 g/mol |

| CAS Number | 7383-11-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, leading to significant physiological effects.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Toxicological Studies

Numerous studies have investigated the toxicological effects of this compound in animal models.

Acute Toxicity

In acute toxicity studies, the compound was administered to Fischer 344/N rats and B6C3F1 mice at varying doses. Observations included:

- Survival Rates : High doses (≥250 mg/kg) resulted in decreased survival rates among male rats.

- Clinical Signs : Symptoms such as diarrhea were noted in treated groups, particularly at higher doses .

Chronic Toxicity

Long-term exposure studies revealed significant findings:

- Nephropathy : Male rats exhibited renal tubular degeneration and increased incidences of renal-cell adenomas at elevated doses .

- Carcinogenicity : Evidence suggested some carcinogenic activity in male rats but not in female rats or mice .

Mutagenicity

The mutagenic potential of this compound has been evaluated through various assays:

- Salmonella Assays : The compound was mutagenic in Salmonella typhimurium strains TA98 and TA100 with metabolic activation .

- Chromosomal Aberrations : Induced sister chromatid exchanges and chromosomal aberrations were observed in Chinese hamster ovary cells .

Case Studies

- Study on Renal Effects : In a two-year study involving F344/N rats, significant renal effects were observed at doses as low as 125 mg/kg, with a notable increase in renal tumors among male subjects .

- Mutagenicity Assessment : Another study demonstrated that while 2-(Aminomethyl)-4-nitrophenol did not induce mutations in certain bacterial strains, it showed mutagenic properties under specific conditions, highlighting the need for careful handling and risk assessment when using this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-4-nitrophenol hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration of phenolic precursors followed by aminomethylation. For example, nitration of 4-nitrophenol derivatives (e.g., 4-amino-2-nitrophenol ) can be coupled with reductive amination using formaldehyde and hydrochloric acid. Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitoring via HPLC (≥98% purity). Quality certifications (e.g., ISO 17034) ensure batch consistency, as noted in synthesis protocols .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments and the aminomethyl group (δ ~3.8–4.2 ppm for CH₂NH₂) .

- FT-IR : Identify phenolic O-H stretches (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 40.3%, H: 4.2%, N: 11.8%) .

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can contradictory data in melting point measurements be resolved?

- Methodological Answer : Discrepancies (e.g., mp 143°C vs. 151–153°C in similar nitrophenols ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess thermal decomposition. Cross-validate with purity assays (e.g., mass spectrometry) .

Q. What strategies mitigate side reactions during aminomethylation of nitroaromatics?

- Methodological Answer : Control pH during reductive amination (optimal pH 4–5) to minimize over-reduction of nitro groups. Catalysts like Pd/C or PtO₂ can enhance selectivity. Monitor intermediates via TLC or LC-MS .

Q. How do computational methods (e.g., DFT) predict electronic properties, and how are they validated experimentally?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution. Validate with UV-Vis spectroscopy (λmax ~350 nm for nitroaromatics) and cyclic voltammetry to assess redox behavior .

Q. What analytical approaches quantify degradation products under oxidative stress?

- Methodological Answer : Accelerated oxidation studies (e.g., H₂O₂ exposure) followed by LC-MS/MS identify degradants like quinone derivatives. Quantify using calibration curves with internal standards (e.g., deuterated analogs) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer : Cross-reference with high-purity standards and solvent-corrected spectra. For example, DMSO-d₆ may shift NMR peaks vs. CDCl₃. Collaborative inter-laboratory validation reduces instrument-specific artifacts .

Q. What mechanistic insights explain pH-dependent solubility of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.